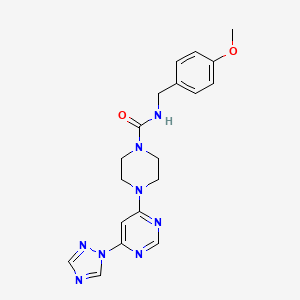
4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(4-methoxybenzyl)piperazine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(4-methoxybenzyl)piperazine-1-carboxamide is a useful research compound. Its molecular formula is C19H22N8O2 and its molecular weight is 394.439. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(4-methoxybenzyl)piperazine-1-carboxamide is a synthetic derivative that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure
The molecular structure of the compound includes:
- A piperazine ring, which is known for its versatility in medicinal chemistry.
- A triazole moiety that contributes to its biological activity.
- A pyrimidine base that enhances its interaction with biological targets.
Antimicrobial Activity
Research indicates that derivatives of triazole and pyrimidine exhibit significant antimicrobial properties. The compound's structure suggests potential activity against various pathogens:
| Pathogen | Activity | Reference |
|---|---|---|
| Mycobacterium tuberculosis | Significant (IC50: 1.35 - 2.18 µM) | |
| Escherichia coli | Moderate (MIC: 500 - 1000 µg/mL) | |
| Staphylococcus aureus | Moderate (MIC: 500 - 1000 µg/mL) |
The compound's ability to inhibit the growth of these bacteria suggests it may serve as a lead compound for developing new antibiotics.
Anticancer Activity
Pyrimidine derivatives have been reported to possess anticancer properties. The target mechanism often involves:
- Inhibition of DNA synthesis.
- Induction of apoptosis in cancer cells.
Studies show that similar compounds have demonstrated activity against various cancer cell lines, although specific data for this compound is still emerging.
Anti-Tubercular Activity
The anti-tubercular efficacy of structurally related compounds has been documented. For instance, compounds with similar triazole and piperazine structures have shown promising results in inhibiting Mycobacterium tuberculosis, with IC90 values indicating effective dosage ranges for therapeutic applications .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The triazole group may interact with enzymes involved in nucleic acid synthesis, disrupting the replication process in bacteria and cancer cells.
- Receptor Binding : The piperazine moiety may facilitate binding to specific receptors or proteins, modulating their activity and affecting cell signaling pathways.
- Cytotoxicity : Preliminary studies suggest low cytotoxicity towards human cells (e.g., HEK-293), indicating a favorable therapeutic index .
Case Studies
Several studies have investigated the biological activities of similar compounds:
- Study on Antitubercular Agents : A series of substituted piperazine derivatives were synthesized and evaluated for anti-tubercular activity. Compounds with structural similarities to our target exhibited significant inhibitory effects against Mycobacterium tuberculosis .
- Pyrimidine Derivatives Review : A comprehensive review highlighted the diverse pharmacological effects of pyrimidine derivatives, including antibacterial and anticancer activities, emphasizing the importance of structural modifications for enhancing bioactivity .
Eigenschaften
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-4-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N8O2/c1-29-16-4-2-15(3-5-16)11-21-19(28)26-8-6-25(7-9-26)17-10-18(23-13-22-17)27-14-20-12-24-27/h2-5,10,12-14H,6-9,11H2,1H3,(H,21,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOSXXNAJGPWGBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)N2CCN(CC2)C3=NC=NC(=C3)N4C=NC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N8O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














